molecular formula C7H6ClNO2 B048968 5-Amino-2-chlorobenzoic acid CAS No. 89-54-3

5-Amino-2-chlorobenzoic acid

Cat. No. B048968
CAS RN: 89-54-3
M. Wt: 171.58 g/mol
InChI Key: GVCFFVPEOLCYNN-UHFFFAOYSA-N
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Patent
US06706749B2

Procedure details

5-Amino-2-chlorobenzoic acid (85%, 10 g, 49.7 mmol) was suspended in diluted sulphuric acid (1.25%, 800 mL) and cooled to 5° C. on an ice bath. Sodium nitrite (5 g, 72 mmol) dissolved in water (150 mL) was added slowly while keeping the temperature of the reaction below 5° C. After addition of the sodium nitrite the reaction was stirred for another 45 min at 5-10° C. until a clear solution was obtained. The reaction mixture was poured into hot (70-85° C.) water (1.5 L), charcoal added and the reaction mixture heated at reflux for 25 min. Filtration and extraction with ethyl acetate afforded 6.7 g of the desired product as light brown crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].N([O-])=[O:13].[Na+].C>S(=O)(=O)(O)O.O>[Cl:11][C:5]1[CH:4]=[CH:3][C:2]([OH:13])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred for another 45 min at 5-10° C. until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 5° C
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 25 min
Duration
25 min
FILTRATION
Type
FILTRATION
Details
Filtration and extraction with ethyl acetate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.